N-Boc-2-chloro-D-homophenylalanine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H20ClNO4 |
|---|---|
Molecular Weight |
313.77 g/mol |
IUPAC Name |
(2R)-4-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-8-10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI Key |
JNIQRDWUMGDPKP-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
The Pivotal Role of Unnatural Amino Acids with Defined Chirality in Modern Organic Chemistry
Unnatural amino acids, which are not found among the 20 proteinogenic amino acids, have garnered substantial attention in contemporary organic chemistry due to their capacity to introduce novel structural and functional diversity into peptides and other organic molecules. evitachem.comchemimpex.com The defined chirality of these synthetic amino acids is of paramount importance as it allows for the precise control of the three-dimensional arrangement of atoms within a molecule. This stereochemical precision is critical in the design of bioactive compounds, as the biological activity of many molecules is intrinsically linked to their specific chiral configuration.
The incorporation of unnatural amino acids into peptide chains can lead to the formation of peptidomimetics with enhanced properties. chemimpex.com These modifications can result in increased stability against enzymatic degradation, improved receptor binding affinity and selectivity, and enhanced bioavailability. nih.gov By moving beyond the structural limitations of natural amino acids, chemists can design molecules with tailored conformations, thereby influencing their biological activity and therapeutic potential. The ability to introduce specific side chains, such as the 2-chlorophenyl group in N-Boc-2-chloro-D-homophenylalanine, further expands the chemical space available for the design of innovative molecular architectures.
N Boc 2 Chloro D Homophenylalanine: a Key Chiral Building Block
N-Boc-2-chloro-D-homophenylalanine, with the IUPAC name (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(2-chlorophenyl)butanoic acid, is a synthetic amino acid derivative that has proven to be a valuable asset in the field of advanced molecular construction. evitachem.com Its structure is characterized by a D-homophenylalanine backbone, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a chlorine atom is substituted at the 2-position of the phenyl ring. This unique combination of features makes it a versatile building block for a range of synthetic applications.
The presence of the Boc protecting group enhances the compound's stability and facilitates its use in standard peptide synthesis protocols. chemimpex.com The chloro substituent on the aromatic ring introduces specific steric and electronic properties that can influence the conformational preferences of peptides and peptidomimetics into which it is incorporated. chemimpex.com This allows for the fine-tuning of molecular shape and, consequently, biological function. Researchers have utilized this compound in the synthesis of bioactive peptides with potential applications in fields such as oncology and neurology. chemimpex.com
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1260587-00-5 |
| Molecular Formula | C15H20ClNO4 |
| Molecular Weight | 313.78 g/mol |
| Appearance | White to off-white solid |
| Chirality | D-configuration |
The synthesis of this compound generally involves a multi-step process. A common synthetic route begins with the protection of the amino group of D-homophenylalanine using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). guidechem.com This is followed by the regioselective chlorination of the phenyl ring. The final product is then purified to a high degree to be suitable for use in sensitive applications like peptide synthesis. evitachem.com
General Synthetic Approach
| Step | Description |
| 1. Protection | The amino group of D-homophenylalanine is reacted with Boc-anhydride to form N-Boc-D-homophenylalanine. |
| 2. Chlorination | The aromatic ring of the Boc-protected amino acid is chlorinated, typically at the ortho position. |
| 3. Purification | The final product is purified using techniques such as chromatography or recrystallization. |
The utility of this compound as a chiral building block is underscored by its application in the construction of complex molecular architectures where precise stereochemical control is essential for achieving the desired biological or material properties. chemimpex.com Its incorporation can lead to molecules with enhanced therapeutic efficacy and novel functionalities.
An in-depth exploration of the synthetic pathways leading to this compound reveals a variety of sophisticated chemical strategies. The construction of this specific, non-proteinogenic amino acid, which features a chiral center, a chlorinated aromatic ring, and a protecting group, requires precise control over stereochemistry and regiochemistry. This article delves into the established methodologies for assembling the core components of this molecule, from creating the D-homophenylalanine backbone to the strategic introduction of the chloro-substituent and the N-Boc protecting group.
Advanced Chemical Transformations and Derivatizations of N Boc 2 Chloro D Homophenylalanine
Strategies for Carbon-Carbon Bond Formation with N-Boc-2-chloro-D-homophenylalanine Derivatives
The chloro-substituent on the phenyl ring of this compound is a key functional handle for transition-metal-catalyzed carbon-carbon bond formation. These reactions are fundamental for elaborating the side chain of the amino acid, enabling the synthesis of novel structures with tailored properties.
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. The chlorine atom on the homophenylalanine scaffold serves as an electrophilic partner in these transformations.
The Suzuki-Miyaura coupling is a widely used reaction that pairs organoboron compounds (like boronic acids or esters) with organic halides. organic-chemistry.orgyoutube.com For a substrate like this compound, this reaction allows for the introduction of a diverse range of aryl, heteroaryl, or vinyl groups at the 2-position of the phenyl ring. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. organic-chemistry.org A one-step synthesis of Fmoc-protected aryl/heteroaryl-substituted phenylalanines through Suzuki-Miyaura coupling has been reported, demonstrating the utility of this method for creating unnatural biaryl-containing amino acids that can be used in peptide synthesis. nih.gov
The Heck reaction provides another avenue for C-C bond formation, coupling the aryl chloride with an alkene. organic-chemistry.orglibretexts.org This palladium-catalyzed process typically involves the oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the olefin, and finally, a β-hydride elimination to release the alkenylated product. libretexts.org The reaction offers high selectivity for trans-olefins. organic-chemistry.org Intramolecular versions of the Heck reaction have been employed to synthesize fused bicyclic amino acid derivatives. mdpi.com
Below is a comparative overview of these cross-coupling reactions applicable to halo-functionalized amino acid scaffolds.
Table 1: Comparison of Major Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Key Features & Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) organic-chemistry.orgnih.gov | Forms a C(sp²)-C(sp²) or C(sp²)-C(sp) bond, creating biaryl or styrenyl derivatives. Tolerant of many functional groups. youtube.comnih.gov |
| Heck Reaction | Alkene | Pd(0) or Pd(II) salt (e.g., Pd(OAc)₂), Ligand (e.g., phosphines), Base organic-chemistry.orgnih.gov | Forms a new C-C bond at a vinylic position, yielding substituted alkenes, typically with E-stereoselectivity. organic-chemistry.orglibretexts.org |
| Acylative Coupling | Acyl Chloride | Pd(II) complex (e.g., Pd₂(dba)₃), Ligand | A variation of Suzuki coupling where an arylboronic acid reacts with an acyl chloride to form a ketone. researchgate.netnih.gov |
Olefination Reactions with Amino Acid Scaffolds
Olefination reactions transform carbonyl groups into alkenes and can be applied to derivatives of this compound. For instance, the carboxylic acid moiety could be reduced to an aldehyde, which then serves as a substrate for olefination, allowing for chain extension and functionalization.
The Wittig reaction is a classic method for olefination, involving the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to form the alkene and a stable phosphine (B1218219) oxide, the latter being the thermodynamic driving force of the reaction. organic-chemistry.org The stereochemical outcome depends on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphonium (B103445) ylides. alfa-chemistry.comwikipedia.org These carbanions are generally more nucleophilic and less basic than Wittig reagents and can react even with sterically hindered ketones. libretexts.orgwikipedia.org A significant advantage of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which is easily removed by aqueous extraction. alfa-chemistry.comwikipedia.org The HWE reaction almost always produces the thermodynamically more stable (E)-alkene with high stereoselectivity. wikipedia.orgnrochemistry.com This method has been successfully applied in the olefination of aldehydes derived from amino acids. researchgate.netresearchgate.net
A summary of these olefination strategies is presented below.
Table 2: Key Olefination Reactions
| Reaction | Key Reagent | Substrate | Stereoselectivity |
|---|---|---|---|
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Aldehyde or Ketone | Dependent on ylide stability: Unstabilized ylides favor Z-alkenes; Stabilized ylides favor E-alkenes. organic-chemistry.org |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Aldehyde or Ketone | Generally high selectivity for the E-alkene. alfa-chemistry.comnrochemistry.com |
Cyclization and Heterocycle Formation via this compound Precursors
The bifunctional nature of this compound and its derivatives makes it an excellent precursor for synthesizing cyclic structures, particularly heterocycles, which are prevalent in medicinal chemistry. nih.govbeilstein-journals.org The amino acid backbone and the reactive chloro-substituent can participate in various intramolecular and intermolecular cyclization reactions.
For example, after suitable functionalization, an intramolecular Heck reaction could be envisioned to form fused ring systems. More commonly, the amino acid part can be used to construct a heterocyclic core. A practical synthesis of an α-aminobenzolactam has been achieved through a nitration-hydrogenation-cyclization sequence starting from L-homophenylalanine ethyl ester, demonstrating a direct pathway to seven-membered heterocyclic systems. researchgate.net
Furthermore, multi-component reactions offer a convergent approach to complex heterocycles from simple precursors. nih.govrsc.org A derivative of this compound could potentially act as the amine component in condensation reactions with diketones or other synthons to build diverse heterocyclic scaffolds. nih.gov The synthesis of heterocyclic α-amino acids is a significant area of research, and strategies often involve either building the amino acid onto a pre-existing heterocycle or forming the heterocycle from an amino acid precursor. open.ac.uk
Table 3: Selected Cyclization Strategies for Heterocycle Synthesis
| Cyclization Strategy | Key Precursor Features | Resulting Heterocycle Example |
|---|---|---|
| Intramolecular Amidation | Terminal carboxylic acid and a pendant amine or activated amide. | Lactams (e.g., α-Aminobenzolactam) researchgate.net |
| Reductive Amination/Cyclization | Amine group and a ketone/aldehyde within the same molecule. | Fused bicyclic amines |
| Multi-component Reactions | Amine, a carbonyl compound, and a third reactive species. | Substituted Pyridines, Anilines nih.govbeilstein-journals.org |
| Intramolecular SNAr | Aryl halide and an intramolecular nucleophile (e.g., -OH, -NH₂). | Oxygen or Nitrogen-containing heterocycles |
Integration into Peptidomimetic Structures and Oligomers
This compound is an unnatural amino acid, making it an ideal candidate for incorporation into peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved stability or activity. The chloro-substituent can be retained to modulate electronic properties or serve as a handle for further functionalization after peptide synthesis.
Alternatively, the chloro group can be replaced via cross-coupling reactions before incorporation into a peptide chain. For instance, Suzuki coupling can be used to synthesize Fmoc-protected arylphenylalanines, which are then readily used in standard solid-phase peptide synthesis to create peptides containing biaryl side chains. nih.gov
The ability to form C-C bonds also allows for the synthesis of novel oligomers where the amino acid units are linked through non-amide bonds. rsc.org Such structures can have unique conformational properties. The synthesis of oligomers from functionalized building blocks is a cornerstone of materials science and medicinal chemistry, with applications ranging from DNA-inspired materials to novel polymers. rsc.orgnih.govnih.gov
Table 4: Approaches for Integration into Larger Structures
| Approach | Description | Resulting Structure Type |
|---|---|---|
| Direct Peptide Synthesis | The amino acid is used as a building block in solid-phase or solution-phase peptide synthesis. | Peptide or Peptidomimetic with a chlorophenylalanine residue. |
| Pre-functionalization & Synthesis | The chloro-group is first modified (e.g., via Suzuki coupling) before the amino acid is incorporated into a peptide chain. nih.gov | Peptidomimetic with a custom side-chain (e.g., biaryl). nih.gov |
| Oligomer Synthesis | The amino acid derivative is used as a monomer unit for creating repeating structures via C-C or other linkages. rsc.org | Non-peptidic Oligomers, Conjugated Polymers. rsc.org |
Stereochemical Characterization and Control in N Boc 2 Chloro D Homophenylalanine Synthesis
Determination of Absolute Configuration via Spectroscopic and Diffraction Methods
The absolute configuration of a chiral molecule like N-Boc-2-chloro-D-homophenylalanine, which is designated as (R) at the alpha-carbon, must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic and diffraction techniques.
Spectroscopic Methods:
One powerful spectroscopic technique for determining the absolute configuration of chiral molecules is Circular Dichroism (CD) spectroscopy . This method measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, and empirical rules or comparison with the spectra of compounds with known configurations can be used to assign the absolute stereochemistry. For complex amino acid derivatives, the sign and intensity of Cotton effects in the CD spectrum can be correlated to the spatial arrangement of the chromophores, such as the phenyl ring, relative to the chiral center.
Diffraction Methods:
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a crystalline solid. This technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute spatial arrangement of all atoms. For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of the (R)-configuration at the stereocenter. The crystallographic data would also reveal details about the conformation of the Boc-protecting group and the orientation of the 2-chlorophenyl moiety. While specific crystallographic data for this compound is not widely published, the general approach for similar Boc-protected amino acids involves crystallizing the compound and analyzing the diffraction pattern.
A summary of methods for determining absolute configuration is presented in the table below.
| Method | Principle | Information Obtained |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by a chiral molecule. | Provides information about the absolute configuration based on empirical rules and comparison with known standards. |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by the ordered atoms in a crystal lattice. | Provides the unambiguous three-dimensional structure, including absolute configuration, bond lengths, and angles. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Determines the connectivity and relative stereochemistry of atoms in a molecule. |
Methods for Enantiopurity Assessment
The enantiomeric purity of this compound is a critical quality parameter, as the presence of the undesired (S)-enantiomer can lead to off-target effects or reduced efficacy in its applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing enantiopurity. sigmaaldrich.comtandfonline.comtandfonline.com
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the chromatogram. The enantiomeric excess (% ee) can then be calculated from the relative peak areas of the two enantiomers. Several types of CSPs are effective for the separation of Boc-protected amino acids. sigmaaldrich.comtandfonline.comtandfonline.comrsc.org
Common Chiral Stationary Phases for Boc-Amino Acid Separation:
Macrocyclic Glycopeptide-Based CSPs: Columns based on teicoplanin (e.g., CHIROBIOTIC T) and ristocetin (B1679390) A (e.g., CHIROBIOTIC R) are particularly effective. sigmaaldrich.com These CSPs offer multimodal separation capabilities and can resolve a wide range of N-protected amino acids. sigmaaldrich.com
Protein-Based CSPs: Columns utilizing proteins like ovomucoid (OVM) are also highly versatile for separating protected amino acids. tandfonline.comtandfonline.com
Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support are another class of widely used CSPs.
The choice of mobile phase is also crucial for achieving optimal separation. A mixture of organic solvents like acetonitrile (B52724) and methanol, often with acidic and basic additives such as formic acid and diethylamine, is commonly employed in polar-ionic mode. For reversed-phase separations, aqueous buffers are used in conjunction with organic modifiers. sigmaaldrich.com The table below summarizes common chiral HPLC conditions for the analysis of Boc-protected amino acids.
| Chiral Stationary Phase | Mobile Phase System | Mode | Reference |
| CHIROBIOTIC T (Teicoplanin) | Reversed-phase or Polar Organic | Multimodal | sigmaaldrich.com |
| CHIROBIOTIC R (Ristocetin A) | Reversed-phase or Polar Organic | Multimodal | sigmaaldrich.com |
| Ultron Ovomucoid (OVM) | Aqueous buffer with organic modifier | Reversed-Phase | tandfonline.comtandfonline.com |
| CHIRALPAK IC (Cellulose derivative) | Varies (e.g., Hexane/Ethanol) | Normal-Phase | rsc.org |
Diastereoselective Control in Multi-step Synthesis
The synthesis of this compound may involve the creation of multiple chiral centers or the use of chiral auxiliaries, necessitating control over diastereoselectivity. Diastereomers, unlike enantiomers, have different physical properties and can often be separated by standard techniques like chromatography or crystallization. However, it is more efficient to control the formation of the desired diastereomer during the synthesis.
While specific literature on the diastereoselective synthesis of this compound is limited, general strategies employed for similar compounds can be considered. For instance, in the synthesis of β-phenylalanine derivatives, diastereoselective control has been achieved through various methods, including vinyl-Mannich type reactions using specific catalysts to control the formation of a particular diastereoisomer through cyclization. nih.gov
In a hypothetical multi-step synthesis of this compound that might generate a second chiral center, the following principles of diastereoselective control would be relevant:
Substrate Control: The existing stereocenter in the starting material (D-homophenylalanine) can influence the stereochemical outcome of subsequent reactions. The bulky Boc-protecting group and the 2-chlorophenyl moiety can direct incoming reagents to a specific face of the molecule.
Reagent Control: The use of chiral reagents or catalysts can favor the formation of one diastereomer over another. For example, in a reduction or alkylation step, a chiral reducing agent or a chiral ligand on a metal catalyst can create a diastereomerically enriched product.
Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemistry of a reaction. After the reaction, the auxiliary is removed, leaving the desired diastereomer.
The success of a diastereoselective synthesis is measured by the diastereomeric ratio (d.r.), which can be determined by analytical techniques such as NMR spectroscopy or chromatography.
Research Applications of N Boc 2 Chloro D Homophenylalanine in Advanced Materials and Medicinal Chemistry Intermediates
Utilization as a Chiral Building Block for Complex Organic Molecules
The intrinsic chirality of N-Boc-2-chloro-D-homophenylalanine makes it an exemplary chiral building block for the asymmetric synthesis of complex organic molecules. Chiral building blocks are foundational to modern organic synthesis, allowing for the construction of enantiomerically pure compounds, which is particularly vital in medicinal chemistry and materials science. sigmaaldrich.comnih.gov The D-configuration of the α-carbon and the specific substitution on the aromatic ring provide a defined three-dimensional structure that can direct the stereochemical outcome of subsequent reactions.
The Boc-protecting group on the nitrogen atom is stable under a variety of reaction conditions but can be readily removed with acid, such as trifluoroacetic acid, revealing the primary amine for further functionalization. evitachem.com This controlled deprotection is a key feature in multi-step syntheses. Furthermore, the 2-chloro substituent on the phenyl ring not only imparts specific steric and electronic properties to the molecule but also serves as a handle for further chemical modification. evitachem.com Through nucleophilic aromatic substitution or cross-coupling reactions, the chlorine atom can be replaced, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures. This versatility enables its use in the synthesis of specialized peptides, peptidomimetics, and other intricate organic structures where precise stereochemical control is paramount. evitachem.com
Precursors for Advanced Pharmaceutical Intermediates and Analogues
This compound is a significant precursor in the development of advanced pharmaceutical intermediates and drug analogues. evitachem.com Non-natural amino acids are frequently incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and bioavailability. The homophenylalanine structure, with an extra methylene (B1212753) group compared to phenylalanine, provides a different spatial arrangement that can lead to improved interactions with biological targets.
The 2-chloro substituent is a key feature, as halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to target proteins. The chloro group's position on the phenyl ring influences the molecule's conformation and electronic distribution, which can be fine-tuned to optimize pharmacological activity. evitachem.com Synthetic chemists utilize this building block to create novel analogues of existing drugs or to build entirely new pharmacophores. For example, it can be incorporated into peptide sequences to create peptidomimetics with enhanced resistance to enzymatic degradation. evitachem.com The ability to modify the chloro-substituent further expands its utility, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.
Design and Synthesis of Enzyme Inhibitor Scaffolds
The unique structural features of this compound make it a valuable scaffold for designing and synthesizing enzyme inhibitors. Enzyme inhibitors are crucial tools in biochemistry and are the basis for many therapeutic drugs. The design of potent and selective inhibitors often relies on creating molecules that mimic the transition state of an enzymatic reaction or that bind tightly to the enzyme's active site.
A study on carboxypeptidase A (CPA) demonstrated the potential of a related D-series phenylalanine derivative, N-(2-chloroethyl)-N-methyl-D-phenylalanine, as a potent mechanism-based inactivator. nih.gov This highlights a strategy where the D-amino acid configuration can confer significant potency. nih.gov this compound provides a rigid framework that can be elaborated to target specific enzymes. The D-amino acid configuration can offer advantages in inhibitor design, sometimes leading to higher potency compared to the natural L-isomer. nih.gov The chloro-substituted phenyl ring can be positioned to interact with specific pockets within an enzyme's active site, potentially increasing binding affinity and selectivity. The Boc-protected amine allows for the sequential addition of other chemical moieties to build up a more complex inhibitor molecule tailored to the specific topology and chemical environment of the target enzyme's active site.
Applications in Asymmetric Catalysis as Chiral Ligand Precursors
Beyond its role as a direct building block, this compound also serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis. Asymmetric catalysis is a powerful technology that enables the synthesis of chiral molecules from achiral starting materials with high enantioselectivity, and the performance of these reactions is critically dependent on the structure of the chiral ligand.
The synthesis of effective chiral ligands often starts from readily available chiral molecules, known as the "chiral pool." Amino acids and their derivatives are a prominent part of this pool. mdpi.com this compound can be chemically transformed into various ligand structures, such as phosphines, oxazolines, or other coordinating heterocycles. researchgate.netscispace.com The synthetic process involves modifying the carboxylic acid and the amino group, and potentially the chloro-substituted ring, to install the necessary coordinating atoms for metal binding.
The chirality of the original amino acid is transferred to the final ligand, creating a chiral environment around the metal center of the catalyst. This chiral pocket then directs the stereochemical outcome of the catalyzed reaction, such as hydrogenations, C-C bond formations, or hydrosilylations, leading to the preferential formation of one enantiomer of the product. researchgate.net The steric and electronic properties of the ligand, influenced by the homophenylalanine backbone and the 2-chloro-phenyl group, are crucial for achieving high catalytic activity and enantioselectivity.
Table of Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(2-chlorophenyl)butanoic acid |
| Molecular Formula | C15H20ClNO4 |
| Molar Mass | 313.78 g/mol |
| Appearance | White to off-white solid |
| Chirality | D-configuration at α-carbon |
| Key Functional Groups | Boc-protected amine, Carboxylic acid, 2-chlorophenyl group |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), limited in water |
Mechanistic Investigations and Computational Analysis of N Boc 2 Chloro D Homophenylalanine Reactions
Elucidation of Reaction Mechanisms in Synthesis and Derivatization
The synthesis of N-Boc-2-chloro-D-homophenylalanine involves a multi-step process that begins with the protection of the amino group of D-homophenylalanine using Boc anhydride. This is followed by the chlorination of the aromatic ring to introduce the chlorine substituent at the 2-position. evitachem.com The final product is then purified using methods like recrystallization or chromatography. evitachem.com
The derivatization of this compound primarily involves three types of reactions: nucleophilic aromatic substitution (SNAr) at the chlorinated phenyl ring, cleavage of the Boc protecting group, and peptide bond formation.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the phenyl ring can be displaced by various nucleophiles. evitachem.com These reactions are typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). evitachem.com The mechanism of SNAr reactions on polyfluoroarenes, which shares similarities with chlorinated aromatics, proceeds through a Meisenheimer complex intermediate. The rate of these reactions is influenced by the nature of the solvent and the base used. For instance, in the reaction of phenothiazine (B1677639) with octafluorotoluene, the use of K2CO3 in DMF at 60 °C resulted in a high yield of the desired product. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of aryl chlorides. mit.edunih.gov These reactions, such as the Suzuki-Miyaura coupling, allow for the formation of new carbon-carbon bonds. The catalytic cycle for these reactions typically involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a suitable organometallic reagent (e.g., a boronic acid in Suzuki coupling) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. beilstein-journals.orgnsf.gov Mechanistic studies on related systems have suggested that transmetalation can be the rate-limiting step. mit.edu The choice of ligand on the palladium catalyst is critical and can be tuned to optimize the reaction for specific substrates, including sterically hindered ones. nsf.gov
Boc-Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, commonly using trifluoroacetic acid (TFA), to yield the free amino acid. evitachem.com The mechanism of acid-catalyzed Boc-deprotection is believed to proceed through the formation of a carbocationic intermediate after protonation of the carbonyl oxygen of the Boc group.
Peptide Bond Formation: this compound serves as a building block in peptide synthesis. The formation of a peptide bond involves the activation of the carboxylic acid group of the N-Boc protected amino acid, followed by nucleophilic attack from the amino group of another amino acid. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and onium salts like HBTU. The mechanism of peptide coupling aims to facilitate the formation of the amide bond while minimizing side reactions, such as racemization. fsu.edu
A summary of typical reaction conditions for the derivatization of this compound is presented in the table below.
| Reaction Type | Reagents and Conditions | Solvent |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amines, thiols), Base (e.g., K2CO3) | DMF, DMSO |
| Palladium-Catalyzed Cross-Coupling | Pd catalyst (e.g., Pd(OAc)2), Ligand, Base, Coupling partner | Toluene, Dioxane |
| Boc-Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) |
| Peptide Coupling | Coupling reagent (e.g., HBTU, DCC), Base (e.g., DIPEA) | DMF, NMP |
Kinetic Studies of this compound Transformations
Kinetic studies provide valuable information on the rates and mechanisms of chemical reactions. For the transformations of this compound, kinetic data can help in optimizing reaction conditions and understanding the factors that influence reactivity.
Kinetics of Nucleophilic Aromatic Substitution (SNAr): Kinetic studies of SNAr reactions on related fluoronitrobenzene derivatives with polyvinylamine have been conducted. researchgate.net These studies revealed that the rate of substitution is influenced by the number and position of electron-withdrawing groups on the aromatic ring. researchgate.net For instance, increasing the number of electron-withdrawing nitro groups was found to decrease the activation energy of the reaction. researchgate.net It is expected that the 2-chloro substituent in this compound would activate the ring towards nucleophilic attack, although its effect would be less pronounced than that of a nitro group. The table below illustrates the conceptual influence of substituents on the kinetics of SNAr reactions.
| Substituent at ortho/para position | Electron-withdrawing/donating nature | Effect on Reaction Rate |
| -NO2 | Strongly electron-withdrawing | Increases rate significantly |
| -Cl | Weakly electron-withdrawing | Increases rate moderately |
| -OCH3 | Electron-donating | Decreases rate |
Emerging Trends and Future Research Directions for N Boc 2 Chloro D Homophenylalanine
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of enantiomerically pure unnatural amino acids like N-Boc-2-chloro-D-homophenylalanine is a significant area of research. Traditional methods for producing chiral amines often involve the resolution of racemic mixtures, which can be inefficient. wiley.com Consequently, the development of novel stereoselective synthetic methods is a key trend, aiming for greater efficiency, atom economy, and stereochemical control.
A prominent emerging strategy is the use of visible light-promoted photoredox catalysis. chemrxiv.orgnih.govrsc.orgopenaire.eu This method allows for the stereoselective addition of C-radicals to chiral glyoxylate-derived sulfinyl imines, providing a convenient route to various unnatural α-amino acids. chemrxiv.orgnih.govrsc.orgopenaire.eu Researchers have developed protocols that utilize ubiquitous carboxylic acids or aliphatic alcohols as radical precursors, often in conjunction with an organic acridinium-based photocatalyst. chemrxiv.orgchemrxiv.org These approaches are advantageous as they can utilize near-stoichiometric amounts of reagents and avoid the generation of large quantities of waste. nih.gov
Another sophisticated approach involves the chirospecific synthesis starting from carbohydrate precursors. For instance, chiral homophenylalanine derivatives can be synthesized from D-glucosamine hydrochloride or D-mannosamine hydrochloride. These starting materials are converted into configurationally stable N-t-butyloxycarbonylserinal intermediates. Subsequent Wittig reactions with appropriate phosphonium (B103445) salts, followed by catalytic hydrogenation and oxidation, yield the desired enantiomerically enriched homophenylalanine backbone. evitachem.com
These innovative synthetic strategies represent a significant step forward, enabling the creation of highly functionalized α-amino acids that are challenging to prepare through traditional methods. nih.gov
Exploration of New Biocatalytic Pathways
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amines and amino acids. nih.govnih.gov These enzymatic methods offer high stereoselectivity, operate under mild reaction conditions, and are environmentally friendly. nih.govnih.gov The exploration of new biocatalytic pathways for the synthesis of homophenylalanine derivatives is an active area of research, driven by the increasing demand for green chemistry processes in the pharmaceutical industry. nih.govnih.gov
Enzymes such as hydrolases, oxidoreductases, lyases, and transaminases are being extensively studied for their ability to catalyze the stereoselective synthesis of chiral building blocks. nih.govmdpi.com For the production of D-homophenylalanine derivatives, several biocatalytic methods have shown promise. One notable approach is the use of a recombinant E. coli expressing both dihydropyrimidinase and L-N-carbamoylase for the hydrolysis of a hydantoin (B18101) precursor, achieving a high theoretical yield and excellent enantiomeric excess through in situ racemization. evitachem.com Another method employs phenylalanine dehydrogenase from Bacillus subtilis for the reductive amination of a keto-acid precursor, which requires a cofactor regeneration system. evitachem.com
Transaminases (TAs) are particularly promising biocatalysts for the synthesis of chiral amines and amino acids. rsc.org They catalyze the transfer of an amino group from a donor to an acceptor with excellent enantioselectivity. rsc.org Research is focused on discovering and engineering novel transaminases with broader substrate scopes and enhanced stability, including those that can act on bulky substrates relevant to the synthesis of this compound. rsc.org
| Biocatalyst | Reaction Type | Key Features | Product Enantiomeric Excess (ee) |
| Recombinant E. coli with dihydropyrimidinase/L-N-carbamoylase | Hydantoin hydrolysis | In situ racemization, 100% theoretical yield | 99.5% |
| Bacillus subtilis phenylalanine dehydrogenase | Reductive amination | Requires NADH regeneration | 98.8% |
Table based on data for D-Homophenylalanine Production. evitachem.com
The integration of these biocatalytic steps into synthetic routes offers a more concise and environmentally benign pathway to valuable pharmaceutical intermediates like this compound. rsc.orgrsc.org
Advanced Applications in Targeted Molecular Design and Chemical Biology Tools
The unique structural features of this compound make it a valuable component for advanced applications in targeted molecular design and as a tool in chemical biology. evitachem.comchemimpex.com Its incorporation into peptides and peptidomimetics can significantly influence their biological activity and stability. chemimpex.com
In targeted molecular design, this amino acid derivative serves as a crucial building block in the development of novel therapeutic agents. chemimpex.com It has been utilized in the synthesis of bioactive peptides for research in oncology and neurology. chemimpex.com The presence of the chlorine atom can enhance binding affinity to specific biological targets, while the homophenylalanine structure can impart unique conformational constraints on the peptide backbone. evitachem.com For example, the related compound N-Boc-L-homophenylalanine is used in the preparation of piperidine-containing peptidyl proteasome inhibitors. pharmaffiliates.com The development of such targeted therapies is a key focus in modern drug discovery.
As a chemical biology tool, this compound and its derivatives can be used to probe biological systems. chemimpex.com These compounds are employed in studies of protein-protein interactions and enzyme activity, helping to elucidate biological processes at the molecular level. chemimpex.com Furthermore, derivatives can be developed into diagnostic tools, such as in assays requiring high specificity for particular biomolecules. chemimpex.com The Boc protecting group is instrumental in the stepwise synthesis of complex molecules, and its removal is a standard procedure in creating functional probes. nih.gov The ongoing development of new synthetic methods at the chemistry-biology interface will likely expand the utility of this compound in creating novel molecular probes and analytical methods. parisdescartes.fr
Q & A
Q. How to validate the biological relevance of peptides incorporating this compound?
- Use circular dichroism (CD) to confirm secondary structure retention (e.g., α-helix stability). Compare IC₅₀ values in enzyme assays against non-chlorinated analogs to assess chlorine’s electronic effects . Molecular dynamics simulations predict binding affinity changes due to steric/electronic perturbations .
Tables
Table 1: Key Synthetic Steps and Conditions
Table 2: Analytical Parameters for Purity Assessment
| Parameter | Method | Criteria |
|---|---|---|
| Enantiopurity | Chiral HPLC (Cellulose-SB) | RSD < 1% for retention time |
| Molecular Weight | HRMS (ESI+) | m/z 300.74 [M+H]⁺ |
| Boc Stability | ¹H NMR | δ 1.4 ppm (tert-butyl, singlet) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
